Methyl 2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate
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Overview
Description
Methyl 2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
The synthesis of Methyl 2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate typically involves multi-step organic reactions. One common method includes the Stollé type reaction, where 3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine] hydrochlorides react with oxalyl chloride to form intermediate compounds. These intermediates are then subjected to cyclocondensation reactions with various nucleophiles to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
Methyl 2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound.
Cyclocondensation: This reaction involves the formation of a ring structure by the condensation of two or more molecules, often using catalysts like p-toluenesulfonic acid.
Scientific Research Applications
Methyl 2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of Methyl 2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The spiro structure allows for unique binding properties, which can modulate the activity of these targets. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Methyl 2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate can be compared with other spiro compounds such as:
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- 2,4’-dioxo-1,2,3’,4’-tetrahydro-1’H-spiro[indole-3,2’-quinoline]-1’-carboxylic acid
These compounds share similar structural features but differ in their specific functional groups and ring structures, which can lead to different chemical properties and applications .
Properties
Molecular Formula |
C16H19NO3 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
methyl 2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxylate |
InChI |
InChI=1S/C16H19NO3/c1-20-14(18)12-3-4-13-10-16(7-5-11(13)9-12)6-2-8-17-15(16)19/h3-4,9H,2,5-8,10H2,1H3,(H,17,19) |
InChI Key |
QWFFHPIDIXTTDL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(CC3(CCCNC3=O)CC2)C=C1 |
Origin of Product |
United States |
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